5-((3-Fluorophenyl)thio)-2-nitroaniline
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Overview
Description
5-((3-Fluorophenyl)thio)-2-nitroaniline is an organic compound that features a nitro group and a fluorophenylthio group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-Fluorophenyl)thio)-2-nitroaniline typically involves the nucleophilic aromatic substitution reaction. One common method involves the reaction of 3-fluorothiophenol with 2-nitrochlorobenzene under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-((3-Fluorophenyl)thio)-2-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The fluorophenylthio group can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: 5-((3-Fluorophenyl)thio)-2-phenylenediamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-((3-Fluorophenyl)thio)-2-nitroaniline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the fluorophenylthio group can enhance binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
5-((3-Chlorophenyl)thio)-2-nitroaniline: Similar structure but with a chlorine atom instead of a fluorine atom.
5-((3-Bromophenyl)thio)-2-nitroaniline: Similar structure but with a bromine atom instead of a fluorine atom.
5-((3-Methylphenyl)thio)-2-nitroaniline: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
5-((3-Fluorophenyl)thio)-2-nitroaniline is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold for drug development and other applications.
Properties
Molecular Formula |
C12H9FN2O2S |
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Molecular Weight |
264.28 g/mol |
IUPAC Name |
5-(3-fluorophenyl)sulfanyl-2-nitroaniline |
InChI |
InChI=1S/C12H9FN2O2S/c13-8-2-1-3-9(6-8)18-10-4-5-12(15(16)17)11(14)7-10/h1-7H,14H2 |
InChI Key |
KVZVEFJQJASEBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)SC2=CC(=C(C=C2)[N+](=O)[O-])N)F |
Origin of Product |
United States |
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